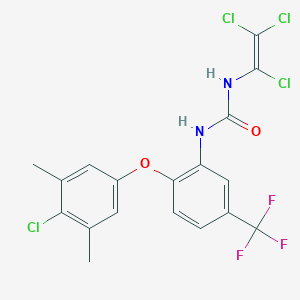

N-[2-(4-Chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)phenyl)-N'-(1,2,2-trichlorovinyl)urea

Description

This urea derivative features a complex aryl backbone substituted with a 4-chloro-3,5-dimethylphenoxy group at the 2-position and a trifluoromethyl group at the 5-position of the phenyl ring. The N'-position is occupied by a 1,2,2-trichlorovinyl group.

Key commercial details include:

Properties

IUPAC Name |

1-[2-(4-chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)phenyl]-3-(1,2,2-trichloroethenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl4F3N2O2/c1-8-5-11(6-9(2)14(8)19)29-13-4-3-10(18(23,24)25)7-12(13)26-17(28)27-16(22)15(20)21/h3-7H,1-2H3,(H2,26,27,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUNBSGJDHXTTJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)OC2=C(C=C(C=C2)C(F)(F)F)NC(=O)NC(=C(Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl4F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-[2-(4-Chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)phenyl)-N'-(1,2,2-trichlorovinyl)urea is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C15H13ClF3NO

- Molecular Weight : 315.72 g/mol

- CAS Number : 218156-26-4

The structure features a urea moiety linked to a chlorinated aromatic system, which is critical for its biological activity.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, studies have demonstrated that derivatives of chlorinated phenyl compounds can inhibit viral replication in various cell lines. Specifically, the compound's structural analogs have shown effectiveness against human adenovirus (HAdV), with some exhibiting selectivity indexes greater than 100 and IC50 values in the sub-micromolar range .

Antimalarial Activity

Similar compounds have also been evaluated for antimalarial activity. A series of triazine derivatives showed modest antimalarial effects, suggesting that modifications in the chlorinated phenyl structure could enhance activity against Plasmodium species . The presence of trifluoromethyl and chloro groups may contribute to this bioactivity.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, preliminary studies suggest that it may interfere with viral DNA replication processes or inhibit critical enzymes necessary for viral propagation .

Study 1: Antiviral Efficacy Against HAdV

In a study evaluating various substituted phenyl ureas for antiviral activity against HAdV, this compound was found to possess significant antiviral properties. The IC50 was reported at 0.27 μM with low cytotoxicity (CC50 = 156.8 μM), indicating a favorable therapeutic index .

Study 2: Antimalarial Activity Assessment

Another study focused on the antimalarial potential of phenyl urea derivatives showed that compounds with similar structural features exhibited varying degrees of activity against Plasmodium falciparum. While specific data on this compound were not detailed in this study, the findings suggest that further exploration into its antimalarial properties could be warranted .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C15H13ClF3NO |

| Molecular Weight | 315.72 g/mol |

| CAS Number | 218156-26-4 |

| Antiviral IC50 | 0.27 μM |

| Cytotoxicity CC50 | 156.8 μM |

| Selectivity Index | >100 |

Comparison with Similar Compounds

Substituent Variations in Urea-Based Analogues

The compound’s structural analogues differ primarily in aryl substituents and halogenation patterns. Below is a comparative analysis:

Structural Insights :

Functional Analogues: Urea-Based Pesticides

Several urea derivatives with pesticidal applications share structural motifs with the target compound. Key examples include:

Comparison Highlights :

- Halogenation Patterns : The target compound’s 1,2,2-trichlorovinyl group mirrors the halogen-rich structures of teflubenzuron and hexaflumuron, which are critical for insecticidal activity .

- Trifluoromethyl Groups : These groups, present in both the target compound and fluometuron, enhance lipid solubility and resistance to enzymatic degradation .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for this urea derivative, and what methodological challenges arise during its preparation?

- Answer : The compound’s synthesis likely follows a multi-step route involving:

-

Ether formation : Coupling 4-chloro-3,5-dimethylphenol with a nitro-substituted phenyl intermediate.

-

Nitration/reduction : Introducing amino groups for subsequent urea bond formation .

-

Isocyanate addition : Reacting the amine intermediate with 1,2,2-trichlorovinyl isocyanate.

-

Key challenges : Managing regioselectivity during ether formation and ensuring purity of the isocyanate intermediate. Use anhydrous conditions and inert atmospheres to avoid side reactions.

- Table 1 : Example Synthesis Steps (Inferred from Ashford’s Methods )

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | 4-Chloro-3,5-dimethylphenol, K₂CO₃, DMF, 80°C | Ether bond formation |

| 2 | HNO₃/H₂SO₄, then H₂/Pd-C | Nitration and reduction to amine |

| 3 | 1,2,2-Trichlorovinyl isocyanate, THF, 0°C | Urea bond formation |

Q. Which spectroscopic techniques are most effective for structural confirmation, and what spectral markers should researchers prioritize?

- Answer : Use a combination of:

- ¹H/¹³C-NMR : Look for urea NH protons (δ 8.5–10 ppm) and aromatic protons (δ 6.5–8 ppm). The trifluoromethyl group causes splitting in adjacent peaks .

- IR : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹) .

- UV-Vis : Monitor π→π* transitions in the aromatic/trifluoromethyl regions (λmax ~250–270 nm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across pest species, and what experimental designs address this?

- Answer : Discrepancies may arise from species-specific metabolic pathways or target-site mutations. Methodological approaches include:

- Enzyme inhibition assays : Compare inhibition of acetylcholinesterase or GABA receptors across species.

- Resistance screening : Expose pest populations to sublethal doses over generations to identify mutations (e.g., via RNA sequencing) .

- Table 2 : Example Bioactivity Comparison Framework

| Parameter | Susceptible Species | Resistant Species |

|---|---|---|

| LD₅₀ (µg/mL) | 0.5 | >10 |

| Metabolic Half-life (h) | 12 | 2 |

| Target-Site Mutation | None | A302S in GABA receptor |

Q. What methodologies assess the compound’s environmental stability, and how do hydrolytic pathways influence its persistence?

- Answer : Stability studies should focus on:

- Hydrolysis : Conduct pH-dependent degradation assays (pH 4–9) at 25°C/50°C. Monitor via HPLC-MS for breakdown products like chlorinated phenols or trifluoromethylaniline .

- Photolysis : Exclude solutions to UV light (λ=254 nm) and track decomposition kinetics. The trifluoromethyl group may reduce photostability compared to non-fluorinated analogs.

- Advanced tip : Use isotopic labeling (e.g., ¹⁴C-tags) to trace degradation pathways in soil/water systems.

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data in polar vs. non-polar solvents?

- Answer : The compound’s solubility is influenced by:

- Trifluoromethyl groups : Enhance lipid solubility but reduce polarity.

- Chlorinated aryl rings : Contribute to crystallinity, lowering solubility in non-polar solvents.

- Methodological fix : Use Hansen solubility parameters (δD, δP, δH) to predict solvent compatibility. For example, dimethylacetamide (δH=8.3) may outperform DMSO (δH=10.2) for dissolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.